molecular formula C14H8Cl2N2O2 B8612271 2-(2,6-Dichloro-phenyl)-3H-benzoimidazole-5-carboxylic acid

2-(2,6-Dichloro-phenyl)-3H-benzoimidazole-5-carboxylic acid

Cat. No.: B8612271
M. Wt: 307.1 g/mol
InChI Key: MYXFJJLPJSMHEA-UHFFFAOYSA-N
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Description

2-(2,6-Dichloro-phenyl)-3H-benzoimidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H8Cl2N2O2 and its molecular weight is 307.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H8Cl2N2O2

Molecular Weight

307.1 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C14H8Cl2N2O2/c15-8-2-1-3-9(16)12(8)13-17-10-5-4-7(14(19)20)6-11(10)18-13/h1-6H,(H,17,18)(H,19,20)

InChI Key

MYXFJJLPJSMHEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=C(C=C3)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-(2,6-dichlorophenyl)-3H-benzoimidazole-5-carboxylic acid methyl ester (5.8 g) in 40 mL of MeOH/THF (1:1) was added 1N NaOH (20 mL). The mixture was stirred at RT for 18 h then 1N HCl was added until pH 3. The resulting precipitate was filtered, washed with water and dried under reduced pressure to give the title compound.
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5.8 g
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20 mL
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40 mL
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Synthesis routes and methods III

Procedure details

Take 2-(2,6-Dichloro-phenyl)-3H-benzoimidazole-5-carboxylic acid methyl ester (1.00 g, 3.11 mmol) up in MeOH (6 mL) and 1 N NaOH (6 mL) and stir for 24 hr. Add additional 1 N NaOH (6 mL) and stir for an additional 30 hr. Concentrate under reduced pressure. Neutralize the concentrate at 0° C. by the dropwise addition of 1 N HCl (12 mL). Collect the resulting precipitate and wash with water followed by Et2O. Dry the solid in a vac oven to afford the desired acid as a tan solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 7.60-7.67 (m, 1H) 7.68 (s, 2H) 7.70 (d, J=2.15 Hz, 1H) 7.89 (d, J=8.46 Hz, 1H) 8.24 (br. s., 1H) 12.83 (br. s., 1H) 13.23 (br. s., 1H); (M+H)+ 306.9.
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6 mL
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6 mL
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6 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 3,4-diamino-benzoic acid ethyl ester (0.9 g) and 2,6-dichlorobenzaldehyde (1.2 g) in DMSO (20 mL) was added Sc(OTf)3 (0.1 g) and Cu(OTf)2 (0.07 g). The mixture was stirred in an open flask at ambient temperature overnight, before it was poured into aqueous NH4OH. Resulting precipitate was collected by filtration and the wet solid was dissolved in MeOH (20 mL). To it was added 1N NaOH (12 mL) and the mixture was heated to reflux overnight, when it was cooled to ambient temperature, diluted by water, and washed with ether. The aqueous phase was then carefully acidified to pH 3-4 and resulting precipitate was filtered and air dried to give crude 2-(2,6-dichloro-phenyl)-3H-benzoimidazole-5-carboxylic acid as tan solid: 1H NMR (400 MHz, CD3OD) 8.4 (br s, 1H), 8.0 (d, 1H), 7.7 (s, 1H), 7.6 (m, 3H).
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0.9 g
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1.2 g
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20 mL
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Sc(OTf)3
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0.1 g
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Cu(OTf)2
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0.07 g
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